molecular formula C8H10ClF2N B6164901 2-(2,5-difluorophenyl)ethan-1-amine hydrochloride CAS No. 1034764-46-9

2-(2,5-difluorophenyl)ethan-1-amine hydrochloride

Cat. No.: B6164901
CAS No.: 1034764-46-9
M. Wt: 193.6
InChI Key:
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Description

2-(2,5-difluorophenyl)ethan-1-amine hydrochloride is a chemical compound with the molecular formula C8H10ClF2N. It is a hydrochloride salt of 2-(2,5-difluorophenyl)ethan-1-amine, which is characterized by the presence of two fluorine atoms on the phenyl ring. This compound is used in various scientific research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-difluorophenyl)ethan-1-amine hydrochloride typically involves the reaction of 2,5-difluorobenzyl chloride with ammonia or an amine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is then converted to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions are optimized to maximize yield and minimize impurities .

Chemical Reactions Analysis

Types of Reactions

2-(2,5-difluorophenyl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2,5-difluorophenyl)ethan-1-amine hydrochloride is used in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 2-(2,5-difluorophenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,5-difluorophenyl)ethan-1-amine hydrochloride is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can influence its chemical reactivity and interaction with biological targets. This positional specificity can result in different pharmacological and chemical properties compared to other similar compounds .

Properties

CAS No.

1034764-46-9

Molecular Formula

C8H10ClF2N

Molecular Weight

193.6

Purity

95

Origin of Product

United States

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